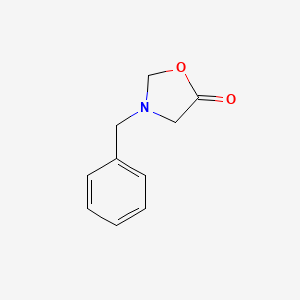

3-Benzyloxazolidin-5-one

Description

Significance of Oxazolidinone Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Oxazolidinone refers to a five-membered heterocyclic ring containing both nitrogen and oxygen. wikipedia.orgrsc.org Depending on the position of the carbonyl group, several isomers exist, with 2-oxazolidinones and 5-oxazolidinones being the most prominent in chemical literature. rsc.org This structural motif is of profound importance in modern chemistry for two primary reasons: its role as a powerful chiral auxiliary in asymmetric synthesis and its function as a pharmacophore in medicinal chemistry. rsc.orgderpharmachemica.com

In organic synthesis, chiral oxazolidinones, famously developed by David A. Evans, serve as "Evans auxiliaries." These structures are temporarily attached to a substrate, and their inherent chirality directs the stereochemical outcome of subsequent chemical reactions, such as alkylations and aldol (B89426) reactions. wikipedia.org This allows for the synthesis of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

In medicinal chemistry, the oxazolidinone ring is a key component in a class of synthetic antibiotics. nih.gov The most notable example is Linezolid, a 2-oxazolidinone (B127357) derivative, which was the first of this new class of antibiotics to be approved for clinical use. rsc.org Oxazolidinone antibiotics are particularly valuable for their activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). derpharmachemica.comontosight.ai Their mechanism involves the inhibition of bacterial protein synthesis at an early stage, a mode of action distinct from many other antibiotic classes. ontosight.ai Beyond antibacterial applications, research has explored oxazolidinone derivatives for a range of other therapeutic areas, including as antidepressants. derpharmachemica.com The structural rigidity and hydrogen bonding capabilities of the oxazolidinone ring make it a versatile scaffold for designing molecules that can interact with specific biological targets. rsc.org

Foundational Research and Theoretical Underpinnings of N-Substituted Oxazolidinones

The nitrogen atom in the oxazolidinone ring allows for the introduction of a wide variety of substituents, leading to the class of N-substituted oxazolidinones. The nature of this substituent profoundly influences the compound's chemical and biological properties. Foundational research in this area has largely focused on N-aryl and N-alkyl derivatives of the 2-oxazolidinone and 5-oxazolidinone (B12669149) cores.

N-substituted oxazolidin-5-ones are commonly synthesized from N-protected α-amino acids. thieme-connect.com These compounds serve as valuable intermediates, acting as templates for creating α-substituted α-amino acids and other complex molecules without losing optical purity. thieme-connect.com Various synthetic methods have been developed for their preparation, often involving the reaction of an N-protected amino acid with an aldehyde, such as formaldehyde (B43269) or pivalaldehyde, under acidic or, more recently, basic conditions. thieme-connect.comthieme-connect.com These oxazolidin-5-ones are precursors for synthesizing N-alkyl-β-amino acids, which are important components in modified peptides and other bioactive oligomers. researchgate.nettandfonline.com

The benzyl (B1604629) group, as seen in 3-Benzyloxazolidin-5-one, is a common N-substituent. In the more studied 2-oxazolidinone series, the N-benzyl group is part of the foundational structure of many chiral auxiliaries, such as (S)-4-Benzyl-2-oxazolidinone. sigmaaldrich.com Research on N-benzyl-β-amino alcohols demonstrates their utility as precursors for synthesizing N-benzyloxazolidin-2-one derivatives. derpharmachemica.com

While the academic literature is rich with studies on 2-oxazolidinones and the general synthesis of N-substituted 5-oxazolidinones from amino acids, specific research detailing the synthesis, reactivity, and applications of this compound itself is notably limited. acs.orgbldpharm.com The existing information is primarily confined to entries in chemical supplier databases. bldpharm.com In contrast, its isomer, 3-benzyloxazolidin-2-one, has been studied, for instance, in the context of its base-induced dimerization. researchgate.netmdpi.com This highlights a gap in the current research landscape, where this compound remains a relatively unexplored entity despite belonging to a class of compounds of significant chemical and medicinal importance.

Data Tables

Table 1: Examples of N-Substituted Oxazolidinone Derivatives and Their Research Context

| Compound Name | Oxazolidinone Type | Key Application/Research Focus |

| Linezolid | N-Aryl-2-oxazolidinone | Antibacterial agent against resistant Gram-positive bacteria. rsc.org |

| (S)-4-Benzyl-2-oxazolidinone | N-Acyl-2-oxazolidinone | Chiral auxiliary in asymmetric synthesis. wikipedia.orgsigmaaldrich.com |

| Toloxatone | N-Aryl-2-oxazolidinone | Antidepressant (reverse inhibitor of MAO-A). derpharmachemica.com |

| N-Boc-oxazolidin-5-ones | N-Acyl-5-oxazolidinone | Synthetic intermediates derived from amino acids. thieme-connect.com |

Table 2: General Properties of Oxazolidinone Isomers

| Isomer | Key Structural Feature | Common Applications |

| 2-Oxazolidinone | Carbonyl group at position 2, forming a cyclic carbamate. nih.gov | Antibiotics (e.g., Linezolid), chiral auxiliaries. wikipedia.orgnih.gov |

| 5-Oxazolidinone | Carbonyl group at position 5, forming a cyclic ester (lactone). researchgate.net | Synthetic intermediates for amino acid and peptide chemistry. thieme-connect.comchimia.ch |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-benzyl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

WCOFMKLFZYJTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Benzyloxazolidin 5 One and Its Derivatives

Ring-Opening and Rearrangement Mechanisms

The inherent ring strain and the presence of multiple reactive centers make the oxazolidin-5-one ring prone to cleavage under various conditions. These reactions are fundamental to its utility as a synthetic intermediate, particularly as a precursor to N-benzyl amino acids and their derivatives.

The oxazolidin-5-one ring can be opened through nucleophilic attack at the C-5 carbonyl carbon, a process that can be initiated by various nucleophiles, including water (hydrolysis). The reaction mechanism is influenced by the pH of the medium.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates attack by weak nucleophiles like water. This acid-catalyzed hydrolysis ultimately yields the corresponding N-benzyl amino acid. Conversely, in basic media, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which subsequently collapses to open the ring, affording the carboxylate salt of the N-benzyl amino acid after protonation. Oxazolidinones are generally considered latent equivalents of aziridines and can undergo decarboxylative ring-opening to produce aminoethylated products. rsc.org

The ring-opening process is not limited to hydrolysis. Other nucleophiles can also effect cleavage. For instance, alcohols can be used in acid-catalyzed conditions to generate the corresponding N-benzyl amino acid esters. This transformation highlights the versatility of the oxazolidin-5-one moiety as a protected amino acid synthon. The rate and equilibrium of oxazolidine (B1195125) ring-opening reactions have been studied, showing that the process can be reversible and is influenced by substituents on the ring. researchgate.net

| Reaction Type | Conditions | Nucleophile | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl) | H₂O | N-Benzyl Amino Acid |

| Base-Mediated Hydrolysis | Aqueous Base (e.g., NaOH) | OH⁻ | N-Benzyl Amino Acid Salt |

| Acid-Catalyzed Alcoholysis | Anhydrous Alcohol, Acid Catalyst | ROH | N-Benzyl Amino Acid Ester |

In the presence of a base, 3-benzyloxazolidin-5-one can undergo self-condensation or dimerization. This reaction is particularly relevant for oxazolidin-5-ones derived from α-amino acids. The process is initiated by the deprotonation of the α-carbon (C-4), generating an enolate. This enolate can then act as a nucleophile, attacking the C-5 carbonyl group of a second molecule of the oxazolidin-5-one.

This nucleophilic attack leads to a dimeric intermediate which can subsequently rearrange. A common outcome of this pathway is the formation of a 2,5-diketopiperazine (DKP), a stable six-membered cyclic dipeptide. nih.govnih.gov The formation of DKPs is a significant side reaction in peptide synthesis, and the mechanism involves the N-terminal amino group of one amino acid derivative attacking the activated carbonyl of a second, leading to cyclization. nih.govresearchgate.net In the case of this compound, the ring must first open to reveal the N-benzyl amino acid, which can then dimerize. Alternatively, direct attack of the enolate can lead to other dimeric structures. For example, the base-induced dimerization of the related 3-benzyloxazolidin-2-one has been shown to yield N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. mdpi.com

The propensity for DKP formation is influenced by factors such as the nature of the amino acid side chain, the solvent, and temperature. digitellinc.comresearchgate.net This phenomenon underscores the reactivity of the α-proton and the electrophilicity of the carbonyl group in the oxazolidin-5-one system.

| Reactant | Conditions | Primary Reaction | Major Product Type |

|---|---|---|---|

| This compound | Base (e.g., NaH, LDA) | Self-condensation/Dimerization | Diketopiperazine derivative |

Reactions Involving Exocyclic Functionalities

Beyond the reactivity of the heterocyclic ring itself, the exocyclic N-benzyl group offers a site for various chemical transformations.

The N-benzyl group is widely used as a protecting group for amines in organic synthesis because it is stable under many reaction conditions but can be removed when desired. ccspublishing.org.cn The most common transformation involving this group is its cleavage, known as N-debenzylation.

Catalytic hydrogenation is a standard method for N-debenzylation. nih.gov This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction cleaves the C-N bond, releasing toluene and the free secondary amine (the oxazolidin-5-one with an N-H group). Other methods for N-debenzylation include the use of strong acids or other reducing agents. ccspublishing.org.cnthaiscience.info

The benzylic carbon itself is also reactive. It can undergo free-radical halogenation, for instance with N-Bromosuccinimide (NBS), to introduce a halogen at the benzylic position. chemistrysteps.comlibretexts.org Furthermore, strong oxidizing agents like potassium permanganate can oxidize the benzylic position. youtube.com These reactions demonstrate that the benzyl (B1604629) group is not merely a passive protecting group but can be actively functionalized. chemistrysteps.comkhanacademy.orgyoutube.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenolysis (Debenzylation) | H₂, Pd/C | Oxazolidin-5-one |

| Acid-Mediated Debenzylation | Strong Acid (e.g., HBr) | Oxazolidin-5-one |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 3-(Bromobenzyl)oxazolidin-5-one |

The C-5 carbonyl group of this compound behaves as a typical ester carbonyl and can undergo nucleophilic addition reactions. libretexts.org For example, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would cleave the ring to afford an N-benzyl amino alcohol.

The nitrogen atom in the ring is a tertiary amine and is generally less reactive than a primary or secondary amine. However, it can potentially react with strong electrophiles. For instance, treatment with a potent alkylating agent like methyl triflate could lead to the formation of a quaternary ammonium salt, which would further activate the ring towards nucleophilic attack.

Exploration of Novel Reaction Pathways

The unique structure of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. guilan.ac.iriaea.orgnih.gov One area of exploration involves its use in cycloaddition reactions.

Thermal decarboxylation of oxazolidin-5-ones can generate azomethine ylides. mdpi.com These 1,3-dipoles are highly reactive intermediates that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. This pathway provides a powerful method for the stereoselective synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles. mdpi.com The N-benzyl group in this context can influence the stereochemical outcome of the cycloaddition.

Furthermore, reactions that functionalize the C-4 position via its enolate can be used to introduce various substituents, which, after subsequent ring-opening or rearrangement, can lead to a diverse array of non-proteinogenic amino acids and other valuable chiral building blocks.

Cascade and Multicomponent Reactions Incorporating Oxazolidinone Moieties

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs), on the other hand, are processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. Both strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors.

While specific examples of cascade and multicomponent reactions involving this compound are not extensively documented in publicly available literature, the general reactivity of the oxazolidinone scaffold suggests its potential as a valuable component in such transformations. The carbonyl group at the 5-position and the activated methylene (B1212753) group at the 4-position are key functional handles that can participate in a variety of bond-forming events.

Hypothetical Multicomponent Reaction Incorporating an Oxazolidinone Moiety:

A plausible multicomponent reaction could involve the condensation of an aldehyde, an amine, and a derivative of this compound. For instance, a Passerini or Ugi-type reaction could theoretically incorporate an oxazolidinone-containing component. In a hypothetical Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a bis-amide. A derivative of this compound bearing a carboxylic acid function could potentially serve as the acid component, thereby integrating the oxazolidinone ring into the final complex product.

| Reactant Class | Example | Role in Hypothetical MCR |

| Aldehyde | Benzaldehyde | Electrophilic carbonyl component |

| Amine | Aniline | Nucleophilic amine component |

| Isocyanide | tert-Butyl isocyanide | Isocyanide component |

| Oxazolidinone Derivative | 3-Benzyl-5-oxooxazolidine-4-carboxylic acid | Carboxylic acid component |

Cascade Reactions via Cycloaddition:

The oxazolidinone ring can also be envisioned as a participant in cascade sequences initiated by cycloaddition reactions. For example, a 1,3-dipolar cycloaddition could be a key step. Azomethine ylides, generated in situ, are known to react with carbonyl compounds in [3+2] cycloaddition reactions to yield oxazolidine derivatives mdpi.com. A cascade sequence could be designed where the formation of an oxazolidinone-containing azomethine ylide is followed by an intramolecular cycloaddition or a subsequent rearrangement.

Theoretical Investigations into Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While specific theoretical studies on the reaction mechanisms of this compound are not prevalent, computational analyses of related oxazolidinone systems and cycloaddition reactions offer valuable insights.

Computational Analysis of Cycloaddition Reactions:

The distortion/interaction model, a computational approach used to analyze activation barriers in cycloaddition reactions, has been applied to various bioorthogonal cycloadditions nih.govnih.gov. This model dissects the activation energy into two main components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted molecules. Such computational models could be employed to predict the feasibility and stereochemical outcome of cycloaddition reactions involving derivatives of this compound, for instance, in reactions with azides or nitrile oxides.

Theoretical Studies on Oxazolidinone Synthesis and Reactivity:

Computational studies have been conducted on the synthesis of oxazolidinones, which can provide clues about their reactivity. For example, density functional theory (DFT) calculations have been used to investigate the mechanism of stereoselective synthesis of oxazolidinones from sulfur ylides and nitro-olefins. These studies help in understanding the factors that control the formation and stability of the oxazolidinone ring, which in turn influences its subsequent reactivity.

Furthermore, computational studies on oxazolidinone antibacterial agents, though primarily focused on structure-activity relationships (SAR) and binding to biological targets, often involve molecular modeling that can also inform about the inherent electronic properties and conformational preferences of the oxazolidinone ring nih.gov. These properties are fundamental to understanding how the molecule will behave in a chemical reaction. For instance, the calculated electrostatic potential maps can indicate regions of the molecule that are more susceptible to nucleophilic or electrophilic attack, thereby guiding the design of new reactions.

| Computational Method | Application to Oxazolidinone Reactivity | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. | Elucidation of the mechanism of cycloaddition or multicomponent reactions. |

| Distortion/Interaction Model | Analysis of activation barriers in cycloaddition reactions. | Prediction of reactivity and stereoselectivity in reactions with dipolarophiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. | Indirectly informs on electronic and steric properties relevant to chemical reactivity. |

Based on a thorough review of the available scientific literature, it has been determined that there is insufficient information specifically on the chemical compound This compound in the context of its application as a chiral auxiliary for the detailed stereochemical reactions outlined in the request.

The vast majority of published research, including seminal work and subsequent applications, focuses on the use of oxazolidin-2-one systems, famously known as Evans auxiliaries. These compounds, which feature a carbonyl group at the 2-position of the oxazolidinone ring, are well-documented for their robust ability to control stereochemistry in a wide array of asymmetric transformations.

Searches for "this compound" and its role in asymmetric synthesis, diastereoselective carbon-carbon bond formations, enantioselective functionalization, epoxidation, and oxidation reactions did not yield the specific data or research findings necessary to populate the requested article structure. The literature that discusses related structures, such as isoxazolidin-5-ones or various substituted oxazolidin-2-ones, cannot be substituted, as the structural and electronic differences in the requested "5-one" isomer would lead to fundamentally different reactivity and stereochemical outcomes.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the specific compound "this compound."

Stereochemical Aspects and Chiral Auxiliary Applications of Benzyloxazolidinone Systems

Chiral Recognition and Enantiomeric Excess Determination in Benzyloxazolidinones

The successful application of 3-benzyloxazolidin-5-one and related systems as chiral auxiliaries in asymmetric synthesis is critically dependent on the ability to accurately determine the stereochemical outcome of a reaction. Chiral recognition, the differentiation between enantiomers or diastereomers, and the precise measurement of enantiomeric excess (% ee) are paramount for validating the stereoselectivity of a synthetic method. A variety of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Chromatographic Techniques

Chromatographic methods are powerful tools for separating stereoisomers, allowing for their quantification. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly well-suited for the analysis of products derived from benzyloxazolidinone auxiliaries.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of chiral compounds. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective for resolving the enantiomers of various oxazolidinone derivatives. semmelweis.hunih.gov

For instance, the enantiomers of the oxazolidinone antibiotic Linezolid have been successfully resolved using an amylose-based Chiralpak AD column. nih.gov Research on other oxazolidinone analogues has demonstrated that amylose-based columns, particularly when used with acetonitrile as the mobile phase, can provide high enantioselectivity. semmelweis.hu The choice of CSP, mobile phase composition, and even the technology used to immobilize the chiral selector on the support can influence the separation efficiency and, in some cases, even reverse the enantiomer elution order. semmelweis.hu

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| Linezolid | Chiralpak AD (amylose-based) | Hexane:2-Propanol:TFA (80:20:0.1) | Well-resolved | nih.gov |

| Oxazolidinone Analogue 1 | Lux Amylose-2 | Acetonitrile | 2.6 | semmelweis.hu |

| Oxazolidinone Analogue 2 | Lux Amylose-1 | Acetonitrile | 4.5 | semmelweis.hu |

| Oxazolidinone Analogue 3 | Lux Amylose-1 | Acetonitrile | 4.4 | semmelweis.hu |

Capillary Electrophoresis (CE): CE offers an alternative to HPLC with advantages such as high separation efficiency and low sample consumption. nih.gov For the enantioseparation of neutral oxazolidinone compounds, chiral selectors are added to the background electrolyte. Anionic cyclodextrins (CDs) are widely used for this purpose. nih.gov The underlying principle involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, which then migrate at different velocities under the influence of an electric field. Studies on oxazolidinone analogs have shown that single isomeric sulfated β-cyclodextrins, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), can provide excellent baseline separation for multiple enantiomeric pairs. nih.gov

| Chiral Selector | Buffer System | Result | Reference |

| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | 50 mM phosphate buffer (pH = 6) | Baseline separation for five of six tested oxazolidinone enantiomeric pairs | nih.gov |

| Carboxymethyl-α-cyclodextrin (CM-α-CD) | 50 mM phosphate buffer (pH = 6) | Showed chiral interaction with a dimethylated oxazolidinone derivative | nih.gov |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) | Phosphate buffer (pH 2.5) with acetonitrile | Baseline resolution for Radezolid enantiomers | nih.gov |

Spectroscopic and Crystallographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining enantiomeric excess without requiring physical separation of the enantiomers. frontiersin.org This is typically achieved by using a chiral solvating agent (CSA). researchgate.netsemanticscholar.org The CSA interacts with the enantiomeric analytes to form transient diastereomeric complexes. These complexes exist in different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence) for each enantiomer in the NMR spectrum. frontiersin.orgresearchgate.net The enantiomeric excess can then be calculated by integrating the corresponding signals. The complexity of NMR spectra for benzyloxazolidinone derivatives can sometimes be increased by the presence of amide rotamers, which may require careful analysis to assign signals correctly. researchgate.net

X-ray Crystallography: While chromatographic and spectroscopic methods are used for routine quantification of enantiomeric excess, single-crystal X-ray diffraction is the definitive method for the unambiguous determination of absolute stereochemistry. researchgate.net After a chiral auxiliary like this compound is used to create a new stereocenter, the resulting product is diastereomeric. If a crystalline derivative can be obtained, X-ray crystallography can provide a three-dimensional model of the molecule, confirming the spatial arrangement of atoms and thus the success of the asymmetric induction. researchgate.net For example, the structure of a dimer formed from the base-induced self-condensation of N-benzyloxazolidin-2-one was unequivocally confirmed by a single-crystal X-ray diffraction study. researchgate.net

Spectroscopic and Structural Characterization of 3 Benzyloxazolidin 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H NMR spectroscopy allows for the precise assignment of protons within a molecule based on their chemical shift, multiplicity (splitting pattern), and coupling constants. For 3-Benzyloxazolidin-5-one, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the oxazolidinone ring.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm.

Benzylic Protons (N-CH₂-Ph): The two protons of the methylene (B1212753) bridge connecting the nitrogen to the phenyl group are chemically equivalent and are expected to produce a sharp singlet. This signal is typically found in the range of δ 4.5-5.0 ppm. For example, in the related compound 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, these benzylic protons appear as a singlet at δ 5.58 ppm.

Oxazolidinone Ring Protons: The two methylene groups on the oxazolidinone ring (C2-H₂ and C4-H₂) are diastereotopic and thus chemically non-equivalent.

The protons on the carbon adjacent to the nitrogen (C4-H₂) are expected to appear around δ 3.5-4.0 ppm.

The protons on the carbon adjacent to the ester oxygen (C2-H₂) are expected to be further downfield, likely in the δ 4.0-4.5 ppm region. These protons would likely exhibit coupling to each other, resulting in complex splitting patterns (e.g., doublets of doublets).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) |

| Benzylic (N-CH₂-Ph) | 4.5 - 5.0 | Singlet (s) |

| Oxazolidinone (O-CH₂) | 4.0 - 4.5 | Multiplet (m) |

| Oxazolidinone (N-CH₂) | 3.5 - 4.0 | Multiplet (m) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of distinct carbon environments.

Carbonyl Carbon (C=O): The lactone (cyclic ester) carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring typically resonate between δ 127 and 135 ppm. The quaternary carbon attached to the methylene group (ipso-carbon) usually has a distinct chemical shift compared to the protonated carbons.

Benzylic Carbon (N-CH₂-Ph): The benzylic carbon signal is anticipated in the δ 50-55 ppm region.

Oxazolidinone Ring Carbons: The two methylene carbons of the heterocyclic ring will appear in the aliphatic region. The carbon adjacent to the oxygen (C2) is expected around δ 65-75 ppm, while the carbon adjacent to the nitrogen (C4) would likely appear further upfield, around δ 40-50 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (ipso-C) | ~135 |

| Aromatic (C₆H₅) | 127 - 130 |

| Oxazolidinone (O-CH₂) | 65 - 75 |

| Benzylic (N-CH₂-Ph) | 50 - 55 |

| Oxazolidinone (N-CH₂) | 40 - 50 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing covalent connectivity and spatial relationships between nuclei. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between the geminal protons on C2 and C4 of the oxazolidinone ring, as well as between adjacent protons if the ring were substituted. It would also confirm the coupling patterns within the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals of the benzylic and oxazolidinone methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together molecular fragments. For instance, HMBC would show correlations from the benzylic protons to the ipso-carbon of the phenyl ring and to the C4 and C2 carbons of the oxazolidinone ring, confirming the connectivity of the benzyl group to the ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. Cross-peaks between the benzylic protons and protons on the oxazolidinone ring could help determine the preferred orientation of the benzyl substituent relative to the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is 177.20 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern is often dominated by the formation of the most stable ions. A key fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation or its rearranged equivalent, the tropylium (B1234903) ion.

Key expected fragments include:

m/z 177: The molecular ion [M]⁺.

m/z 91: This is a very common and often the base peak for benzyl-containing compounds, corresponding to the [C₇H₇]⁺ ion (tropylium cation), formed by the loss of the oxazolidinone radical moiety.

m/z 86: Corresponding to the [C₄H₄NO₂]⁺ fragment from the loss of the benzyl group.

m/z 77: The phenyl cation [C₆H₅]⁺, arising from the loss of a CH₂ group from the m/z 91 fragment.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 177 | Molecular Ion [M]⁺ | [C₁₀H₁₁NO₂]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 86 | Oxazolidinone Ring Fragment | [C₄H₄NO₂]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the lactone (cyclic ester) carbonyl group is expected in the region of 1750-1770 cm⁻¹. The five-membered ring strain typically shifts this absorption to a higher wavenumber compared to acyclic esters.

C-O Stretch: The C-O stretching vibration of the ester group will produce a strong band, typically in the 1100-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The benzyl group will give rise to several characteristic peaks. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aromatic C=C in-ring stretching vibrations produce medium to weak, sharp bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The methylene groups of the benzyl and oxazolidinone moieties will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Stretch: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range and may overlap with other signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Lactone C=O | Stretch | 1750 - 1770 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1100 - 1250 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related derivatives, such as (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one and benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, can provide valuable insights into the expected structural features. nih.govresearchgate.net

Molecular Conformation: The oxazolidinone ring is expected to be nearly planar. nih.gov The benzyl group, attached to the nitrogen atom, can adopt various conformations relative to the ring, with the final arrangement influenced by crystal packing forces.

Bond Lengths and Angles: The bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. The C=O bond of the lactone would be approximately 1.20 Å, and the ring C-O and C-N bonds would be in the range of 1.35-1.45 Å.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by weak intermolecular forces. C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor and protons from the benzyl or oxazolidinone rings as donors are highly probable, organizing the molecules into a three-dimensional network. nih.gov C-H···π interactions may also be present between the protons of one molecule and the aromatic ring of a neighboring molecule.

| Parameter | Typical Value/Observation for Oxazolidinone Derivatives |

|---|---|

| Crystal System | Commonly Monoclinic or Triclinic |

| Ring Conformation | Essentially planar |

| C=O Bond Length | ~1.20 Å |

| Ring C-O Bond Length | ~1.35 Å |

| Ring C-N Bond Length | ~1.40 Å |

| Intermolecular Forces | C-H···O hydrogen bonds, C-H···π interactions |

Molecular Conformation and Crystal Packing Analysis

The molecular conformation of oxazolidinone rings is a subject of significant interest. In derivatives, the five-membered oxazolidinone ring typically adopts a nearly planar or an envelope conformation. For instance, in the structure of (Z)-5-benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, the oxazolidin-2-one unit is essentially planar, with only minor deviations of its constituent atoms. nih.gov Similarly, the oxazolidine (B1195125) ring in O-benzyl-l-tyrosine N-carboxy anhydride (B1165640), which features an oxazolidine-2,5-dione (B1294343) moiety, is also reported to be planar. nih.gov The benzyl group attached to the nitrogen atom introduces conformational flexibility. The orientation of this benzyl group relative to the oxazolidinone ring is a key conformational feature, often described by the dihedral angle between the phenyl ring and the plane of the heterocyclic ring. In (Z)-5-benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, this dihedral angle is 69.25 (2)°. nih.gov

The crystal packing of these molecules is dictated by a combination of steric effects and weak intermolecular interactions. Molecules often arrange themselves in a manner that maximizes packing efficiency. In the absence of strong hydrogen bond donors like N-H or O-H groups, the packing is primarily governed by van der Waals forces and weaker C-H···O and C-H···π interactions. nih.govresearchgate.net For example, the crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate reveals that molecules are linked by C-H···O interactions, which generates a three-dimensional network. researchgate.net

The table below presents crystallographic data for a representative N-benzyl oxazolidinone derivative, illustrating the typical parameters observed in such systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C20H21NO2 |

| Molecular Weight | 307.38 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.029 (2) |

| b (Å) | 9.1941 (18) |

| c (Å) | 18.389 (4) |

| β (°) | 100.51 (3) |

| Volume (Å3) | 1667.1 (6) |

| Z | 4 |

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, the supramolecular architecture of this compound and its derivatives is significantly influenced by a network of weak intermolecular interactions. Due to the absence of conventional hydrogen bond donors (e.g., N-H or O-H), the dominant interactions are typically of the C-H···O and C-H···π types. The carbonyl oxygen atom of the oxazolidinone ring is a common hydrogen bond acceptor.

In the crystal structure of (Z)-5-benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, molecules are linked into a three-dimensional supramolecular network through a combination of intermolecular C-H···O hydrogen bonds and C-H···π stacking interactions. nih.gov The latter involves the interaction of a C-H bond with the electron-rich π-system of the benzyl group's phenyl ring. Similarly, the crystal packing of O-benzyl-l-tyrosine N-carboxy anhydride is stabilized by ribbons formed through N-H···O and C-H···O hydrogen bonds, which are further linked by C-H···π interactions to create a three-dimensional structure. nih.gov

A related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, which is a dimer of 3-benzyloxazolidin-2-one, showcases the potential for hydrogen bonding when a hydroxyl group is present. Its crystal structure is characterized by hydrogen-bonded dimers where the hydroxyl group of one molecule interacts with the amide carbonyl of another, forming a large 14-membered ring. mdpi.com

The table below summarizes the key intermolecular interactions observed in the crystal structures of related oxazolidinone derivatives, which are anticipated to be representative for this compound.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one | C-H···O | Links molecules into a supramolecular network. | nih.gov |

| (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one | C-H···π | Contributes to the three-dimensional packing. | nih.gov |

| O-benzyl-l-tyrosine N-carboxy anhydride | N-H···O | Forms ribbons propagating along the b-axis. | nih.gov |

| O-benzyl-l-tyrosine N-carboxy anhydride | C-H···O | Contributes to the formation of ribbons. | nih.gov |

| O-benzyl-l-tyrosine N-carboxy anhydride | C-H···π | Links the hydrogen-bonded ribbons. | nih.gov |

| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | C-H···O | Generates a three-dimensional network. | researchgate.net |

Computational and Theoretical Investigations on 3 Benzyloxazolidin 5 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the intricacies of chemical reactions and molecular properties. These methods allow for the detailed exploration of potential energy surfaces and the characterization of electronic structures.

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular mechanism of reactions, including those for forming heterocyclic systems like oxazolidinones. nih.gov While specific DFT studies focusing solely on the reaction mechanisms of 3-Benzyloxazolidin-5-one are not extensively documented, the principles are well-established from studies on analogous reactions. For instance, the formation of five-membered rings through [3+2] cycloaddition reactions is a class of reactions frequently analyzed using DFT. nih.govmdpi.com

These computational studies can elucidate whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. The transition state, a critical point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can precisely map the geometry of these transition states and determine their activation energies. This information is vital for understanding factors that control reaction rates and selectivity (e.g., regioselectivity and stereoselectivity). mdpi.comresearchgate.net For example, in studies of 1,3-dipolar cycloadditions, DFT has been used to explain why certain regioisomers are formed preferentially by comparing the activation barriers of the different possible pathways. nih.gov

DFT is widely employed to determine the electronic properties of oxazolidinone derivatives, providing insights into their reactivity and stability. nih.govnih.gov Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive molecule.

These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-31G basis set, implemented in software packages like Gaussian 09. nih.govresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be derived to quantify aspects of molecular reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This visual representation helps predict sites where the molecule is likely to interact with other reagents. dergipark.org.tr

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the oxazolidinone class, these methods are essential for conformational analysis and for understanding how these molecules interact with biological targets, which is a cornerstone of rational drug design.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. pharmdbm.com For a molecule like this compound, the rotation of the benzyl (B1604629) group relative to the oxazolidinone ring is a key degree of freedom. The goal of this analysis is to identify the most stable conformations, which correspond to local or global minima on the potential energy surface. pharmdbm.com

The process typically involves generating a set of possible conformations, often by systematically rotating flexible bonds in set increments. pharmdbm.comsemanticscholar.org Each of these generated structures is then subjected to energy minimization. This computational process adjusts the geometry of the molecule (bond lengths and angles) to find a nearby stable structure with the lowest possible energy, known as a local energy minimum. pharmdbm.com

A detailed theoretical and experimental study on the closely related 5-benzylimidazolidin-4-one system revealed that the energy differences between various staggered and eclipsed conformations of the benzyl group are small, often less than 2 kcal/mol. ethz.ch This suggests that at ambient temperatures, the benzyl group is likely to rotate with considerable freedom. ethz.ch The most stable conformer in that study was found to be one where the phenyl ring is positioned over the heterocyclic ring. ethz.ch Such analyses provide a dynamic picture of the molecule's preferred shapes.

| Conformer Type | Description | Relative Energy (kcal/mol) |

| Staggered (A) | Phenyl group is above the heterocyclic ring | 0.00 (most stable) |

| Staggered (B) | Phenyl group is above the iminium π-system | ~0.5 - 1.5 |

| Eclipsed (C) | Benzylic C-C bond is eclipsed | ~1.3 |

Data based on analogous 5-benzylimidazolidin-4-one systems. ethz.ch

The oxazolidinone ring is considered a "privileged scaffold" in medicinal chemistry, meaning its core structure can be adapted to bind to a variety of biological targets. temple.edunih.gov Computational studies, particularly molecular docking, are fundamental to understanding how these scaffolds interact with their targets, such as the bacterial ribosome. qut.edu.aumdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com These studies have been instrumental in defining the key structural features of oxazolidinone antibiotics required for their activity. nih.gov Essential features include:

The core oxazolidin-2-one ring.

An (S)-configuration at the C5 position of the ring.

An N-aryl substituent at the 3-position.

A side chain, often an acylaminomethyl group, at the C5 position. nih.gov

Docking and molecular dynamics simulations help rationalize the binding modes of different derivatives and quantify their binding affinities, often expressed as a binding energy score. mdpi.com For example, docking studies of novel linezolid-based oxazolidinones with the 50S ribosomal unit revealed binding energies around -6.36 kcal/mol, with interactions stabilized by multiple hydrogen bonds. mdpi.com This information allows medicinal chemists to design new analogues by modifying the scaffold, for instance, by altering the C-5 side chain or the N-aryl group to enhance binding affinity, improve pharmacokinetic properties, or overcome resistance mechanisms. nih.govresearchgate.net

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between a molecule's three-dimensional structure and its chemical reactivity or biological activity is a central theme in chemistry. For the oxazolidinone class, computational studies are vital for establishing and rationalizing these relationships. By systematically modifying the structure of a lead compound and calculating its properties or simulating its interactions, researchers can build predictive models.

For instance, in the development of antibacterial agents, quantitative structure-activity relationship (QSAR) models are often built. These models correlate structural or physicochemical descriptors of a series of compounds with their measured biological activity (e.g., Minimum Inhibitory Concentration, MIC). mdpi.com DFT-calculated properties like HOMO-LUMO energies or MEPs can serve as descriptors in these models. researchgate.net

Furthermore, computational studies can explain observed structure-property relationships. A lead optimization effort for a potent tricyclic oxazolidinone antibacterial provides a clear example. nih.gov The initial compound had high potency but poor solubility. To address this, computational and synthetic approaches were combined, leading to new derivatives where the incorporation of polar groups or the disruption of molecular planarity successfully improved water solubility while maintaining high antibacterial efficacy. nih.gov These efforts demonstrate how understanding the interplay between 3D structure and physicochemical properties, guided by computational insights, can lead to the development of superior molecules.

Influence of Substituent Effects on Reactivity and Stereocontrol

Computational and theoretical investigations have provided significant insights into the role of substituents in modulating the reactivity and stereochemical outcomes of reactions involving N-acyloxazolidinone systems, which serve as a well-studied proxy for this compound. Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the underlying principles that govern the high levels of stereocontrol observed in reactions such as asymmetric aldol (B89426) additions, alkylations, and acylations.

The primary mode of stereocontrol exerted by chiral oxazolidinone auxiliaries, such as the widely used Evans auxiliaries, stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring. williams.edu This substituent effectively shields one face of the enolate derived from the N-acyl group, thereby directing the approach of electrophiles to the less hindered face. williams.edu

Theoretical models, particularly those based on DFT calculations, have focused on the transition states of these reactions to explain the observed diastereoselectivity. acs.orgresearchgate.net For instance, in the context of aldol reactions, the formation of a rigid, chelated (Z)-enolate is crucial for high stereoselectivity. williams.edu The substituent on the oxazolidinone ring forces a specific conformation of the N-acyl group, which in turn dictates the facial bias of the enolate.

Computational studies have explored how modifications to the oxazolidinone scaffold and the N-acyl group affect the energy of different transition states, thereby influencing the product distribution. The steric hindrance offered by substituents is a key determinant of stereodivergence. acs.orgresearchgate.net

Detailed Research Findings

A significant body of computational research has been dedicated to understanding the stereoselective aldol reactions of chiral N-acyloxazolidinones. DFT studies have been employed to model the transition states of these reactions, providing a quantitative basis for the observed high diastereoselectivity. acs.orgresearchgate.net These studies have consistently highlighted the importance of the substituent at the C4 position of the oxazolidinone in creating a significant energy difference between the diastereomeric transition states.

For example, in the aldol reaction of a titanium enolate derived from an Evans propionyl oxazolidinone, transition state modeling indicates a clear preference for the attack on one face of the enolate. acs.orgresearchgate.net The steric bulk of the C4 substituent, typically an isopropyl or benzyl group, effectively blocks one trajectory of the incoming electrophile (an aldehyde), leading to the preferential formation of the syn-aldol product. acs.orgresearchgate.net

Furthermore, computational analyses have investigated the effect of replacing the oxygen atom of the oxazolidinone carbonyl group with a sulfur atom, forming an oxazolidinethione. acs.org These studies have shown that the change in the chelating atom (from oxygen to sulfur) can alter the geometry and energy of the transition states, which in turn can influence the stereochemical outcome of the reaction. acs.org

The table below summarizes the general principles derived from computational studies on the influence of substituents on the stereocontrol of N-acyloxazolidinone systems.

| Substituent Position | Substituent Type | Influence on Reactivity and Stereocontrol | Computational Insights |

|---|---|---|---|

| C4 of Oxazolidinone Ring | Bulky Alkyl/Aryl (e.g., isopropyl, benzyl) | Acts as a steric shield, directing the approach of electrophiles to the opposite face of the enolate. This is the primary source of stereocontrol. | DFT calculations show a significant energy difference between diastereomeric transition states, rationalizing the high diastereoselectivity observed. acs.orgresearchgate.net |

| N-Acyl Group | Varies (e.g., propionyl, acetyl) | The nature of the acyl group influences the geometry and reactivity of the enolate formed. | Computational models focus on the formation of (Z)-enolates, which are stabilized by chelation and are crucial for predictable stereochemical outcomes. williams.edu |

| Oxazolidinone Carbonyl | Oxygen vs. Sulfur (Oxazolidinone vs. Oxazolidinethione) | Changing the heteroatom in the carbonyl group affects its ability to chelate with Lewis acids and can alter the preferred transition state geometry. | Theoretical studies indicate that the thiocarbonyl group can modify the chelation properties, potentially leading to different stereochemical preferences (e.g., "Evans syn" vs. "non-Evans syn" products). acs.org |

Advanced Applications in Organic Synthesis Utilizing 3 Benzyloxazolidin 5 One As a Synthetic Intermediate

Synthesis of Complex Molecular Architectures and Scaffolds

The inherent reactivity and structural features of 3-benzyloxazolidin-5-one and related oxazolidinone structures make them versatile starting points for creating intricate molecules, including those with significant biological activity and diverse heterocyclic frameworks.

The oxazolidinone ring is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological targets. researchgate.net This makes derivatives of this compound important precursors for developing new therapeutic agents. Heterocyclic compounds, which form the core of many pharmaceuticals, are often synthesized using such building blocks. jmchemsci.commdpi.com The development of new drug candidates with improved therapeutic profiles is often accelerated by advancements in synthetic methodologies that allow for the efficient and rational design of heterocyclic compounds. mdpi.com

For instance, the synthesis of novel anticancer agents has been achieved using scaffolds derived from similar heterocyclic precursors. In one study, a series of 1-benzyl-5-bromoindolin-2-one derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Two compounds from this series demonstrated significant activity against MCF-7 cells and were also found to be effective inhibitors of VEGFR-2, a key target in cancer therapy. mdpi.comnih.gov

Another area of application is in the development of agents targeting skin pigmentation disorders. Researchers have designed and synthesized analogs of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one as potent tyrosinase inhibitors. nih.govmdpi.com One particular analog showed an inhibitory potency 214 times greater than that of kojic acid, a well-known tyrosinase inhibitor, and demonstrated strong anti-melanogenic effects in mammalian cells without significant cytotoxicity. nih.govmdpi.com

| Target Compound Class | Intermediate Scaffold | Biological Target/Application | Key Findings |

| Indolin-2-one derivatives | 1-Benzyl-5-bromoindolin-2-one | Anticancer (Breast, Lung) | Compounds 7c and 7d showed potent activity against MCF-7 cells (IC50 = 7.17 µM and 2.93 µM, respectively) and good VEGFR-2 inhibition. mdpi.comnih.gov |

| Thioxothiazolidin-4-one analogs | 3-Benzyl-2-thioxothiazolidin-4-one | Anti-melanogenic, Tyrosinase Inhibition | Analog 3 exhibited highly potent tyrosinase inhibition (IC50 = 90 nM), significantly stronger than kojic acid. nih.govmdpi.com |

| Amino-quinazolines | 4-Anilino-quinazoline | Anticancer, Kinase Inhibition | Derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, crucial targets in cancer therapy. scielo.br |

This table presents data for compounds structurally related to this compound to illustrate the utility of the benzyl-heterocycle motif in medicinal chemistry.

Heterocyclic compounds are the largest and most varied family of organic molecules, and building blocks like this compound are fundamental to their synthesis. sigmaaldrich.com These building blocks are commercially available starting materials for a vast number of chemical reactions designed to create more complex structures. sigmaaldrich.com The utility of such precursors lies in their ability to react with various nucleophiles and electrophiles to generate a wide array of other heterocyclic systems.

For example, 3-formylchromones, which share reactive features with oxazolidinones, serve as versatile building blocks for fused heterocyclic systems. They react with bifunctional nucleophiles, leading to condensation at the formyl group followed by a nucleophilic attack on the chromone (B188151) ring to construct polycyclic structures. eurjchem.com Similarly, the lactone functionality within the this compound ring can be opened or transformed, allowing the benzyl-nitrogen fragment to be incorporated into new ring systems. The synthesis of nitrogen-containing heterocycles is of particular importance due to their prevalence in bioactive natural products and pharmaceuticals. nih.govscispace.com Vanillin, a biosourced building block with multiple functional groups, has been used to create a variety of heterocycles, including pyrimidines, quinoxalines, and imidazoles, demonstrating how a single versatile molecule can lead to diverse structural outcomes. frontiersin.org

Innovations in Synthetic Methodology Development

The use of this compound and related compounds as substrates helps drive the development of new, more efficient, and sustainable chemical reactions.

New synthetic methods are often tested and optimized using common heterocyclic scaffolds. The development of chemoselective reactions is crucial in organic synthesis, allowing one functional group to react in the presence of others. For example, a method was developed for the chemoselective etherification of benzyl (B1604629) alcohols to their corresponding methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This transformation selectively targets the benzylic hydroxyl group while leaving other aliphatic or phenolic hydroxyls untouched, a valuable tool for multi-step synthesis. organic-chemistry.org

The synthesis of complex molecules often requires multiple steps, and improving the efficiency of each step is a key goal of methodology development. The preparation of 3-benzyl-5-arylidene-furan-2(5H)-ones, which are analogs of cytotoxic natural products, was achieved through a vinylogous aldol (B89426) reaction strategy. mdpi.com This involved the in-situ formation of a silyloxy diene from a 3-benzyl-furan-2(5H)-one precursor, which then condensed with various aldehydes to produce the target compounds in good yields. mdpi.com Such multi-component or one-pot syntheses are highly desirable as they reduce waste and simplify procedures. nih.gov

"Green chemistry" focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The synthesis of oxazolidinones and their use as intermediates are areas where green chemistry principles are being applied.

One significant advancement is the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net A study on the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one demonstrated a reduction in reaction time from over 12 hours under reflux to just 30 minutes in a closed-vessel microwave system, with improved yields. researchgate.net This approach is not only faster but also aligns with the principles of green chemistry by being more energy-efficient. researchgate.net

Another green approach is the development of solvent-free reactions. bohrium.comnih.gov Synthesizing heterocyclic compounds like thiazolidinones, for example, has been achieved using ultrasound irradiation in the absence of bulk solvents, leading to high yields and shorter reaction times. researchgate.net The use of renewable feedstocks is another cornerstone of sustainable chemistry. chemijournal.com Research has focused on producing oxazolidinones from bio-based resources, such as those from the sugar industry, to create eco-friendly solvents and intermediates. nih.gov This helps to decarbonize the chemical industry by utilizing carbon from biomass instead of petroleum sources. nih.gov

| Conventional Method | Green Chemistry Alternative | Key Improvement |

| Reflux heating (>12 hours) | Microwave irradiation (30-60 min) | Drastic reduction in reaction time and energy use. researchgate.net |

| Use of organic solvents | Solvent-free synthesis (e.g., using ultrasound or ball milling) | Elimination of hazardous solvents, simpler workup, reduced waste. nih.govresearchgate.net |

| Petroleum-based feedstocks | Bio-based starting materials (e.g., from biomass) | Use of renewable resources, reducing reliance on fossil fuels. nih.gov |

| Stoichiometric reagents | Catalytic reagents (e.g., reusable nanocatalysts) | Higher efficiency, catalyst can be recovered and reused, less waste. nih.gov |

Q & A

Q. Q1. What are the key considerations for synthesizing 3-Benzyloxazolidin-5-one with high purity and yield?

Answer :

- Reagent selection : Use benzylamine and a cyclic carbonate precursor under anhydrous conditions to minimize side reactions (e.g., hydrolysis).

- Catalytic optimization : Employ Lewis acids like ZnCl₂ or Ti(OiPr)₄ to enhance ring closure efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures purity >95% .

- Characterization : Confirm structure via (δ 4.2–4.5 ppm for oxazolidinone protons) and IR (C=O stretch ~1750 cm⁻¹) .

Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Answer :

- Crystal growth : Slow evaporation of a saturated dichloromethane/hexane solution at 4°C yields diffraction-quality crystals .

- Data collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) with a CCD detector.

- Analysis : Refinement software (e.g., SHELX) confirms bond angles (e.g., N-C-O ~109°) and torsional parameters, distinguishing enantiomers in chiral derivatives .

- Validation : Cross-reference with computational models (DFT/B3LYP) to ensure geometric consistency .

Data Contradictions in Spectroscopic Analysis

Q. Q3. How should researchers address discrepancies between theoretical and experimental IR spectra for this compound?

Answer :

- Baseline correction : Ensure solvent peaks (e.g., DMSO at ~1640 cm⁻¹) are subtracted.

- Computational validation : Simulate spectra using Gaussian09 with the B3LYP/6-31G(d) basis set. Discrepancies >20 cm⁻¹ may indicate conformational flexibility or hydrogen bonding .

- Experimental replication : Repeat measurements in different solvents (e.g., CHCl₃ vs. DMSO) to assess solvent effects on carbonyl stretching .

Advanced Applications in Asymmetric Synthesis

Q. Q4. What strategies enable the use of this compound as a chiral auxiliary in enantioselective alkylation?

Answer :

- Auxiliary design : Introduce electron-withdrawing groups (e.g., CF₃) at the benzyl position to enhance stereocontrol .

- Reaction conditions : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the α-position selectively .

- Quenching : Trap the enolate with electrophiles (e.g., alkyl halides) and cleave the auxiliary with LiAlH₄ or BH₃·THF .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Methodological Pitfalls in Purity Assessment

Q. Q5. Why might HPLC analysis underestimate impurities in this compound samples?

Answer :

- Column selection : Reverse-phase C18 columns may fail to resolve polar byproducts (e.g., hydrolyzed oxazolidinones). Use HILIC (hydrophilic interaction chromatography) instead .

- Detection limits : UV detection at 210 nm misses non-chromophoric impurities. Supplement with ELSD (evaporative light scattering detection) .

- Validation : Spike samples with synthetic impurities (e.g., 5-benzyl-2-oxazolidinone) to calibrate retention times .

Computational Modeling for Reactivity Prediction

Q. Q6. How can DFT calculations guide the design of this compound derivatives with enhanced thermal stability?

Answer :

- Parameterization : Calculate bond dissociation energies (BDEs) for the C=O and N–C bonds using M06-2X/cc-pVTZ. BDEs >90 kcal/mol indicate thermal robustness .

- Transition state analysis : Identify decomposition pathways (e.g., retro-aldol reactions) and modify substituents to raise activation barriers .

- Validation : Correlate computational predictions with TGA (thermogravimetric analysis) data .

Literature Review and Data Gaps

Q. Q7. What systematic approaches ensure comprehensive coverage of this compound research in a scoping review?

Answer :

- Database selection : Prioritize SciFinder, Reaxys, and PubMed, using keywords like "oxazolidinone chiral auxiliary" and "asymmetric synthesis" .

- Inclusion criteria : Focus on peer-reviewed articles (2000–2025) with full experimental details. Exclude patents and non-English texts .

- Data extraction : Use Zotero or Mendeley to catalog synthetic methods, yields, and characterization protocols. Highlight contradictions (e.g., conflicting NMR assignments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.